
Methyl 3-methylpyridine-2-carboxylate
Overview
Description
Methyl 3-methylpyridine-2-carboxylate, also known as 3-methylpicolinic acid methyl ester, is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can superheat solvents above their boiling points, enabling reactions at elevated temperatures that are not feasible in batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylpyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 3-methylpyridine-2-carboxylic acid.
Reduction: 3-methylpyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Methyl 3-methylpyridine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer treatment. Its derivatives have shown promising antitumor activity against multiple cancer cell lines, including triple-negative breast cancer (TNBC) cells .
2. Antimicrobial Activity
- Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM.
3. Agrochemical Applications
- The compound is also used in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.
4. Coordination Chemistry
- In coordination chemistry, this compound serves as a ligand, aiding in the study of enzyme mechanisms and metal complex formation .
The biological activity of this compound has been extensively studied:
Anticancer Activity
Research has highlighted its potential in cancer therapy:
Cell Line | GI50 (µM) | Effect on Non-Tumorigenic Cells |
---|---|---|
MDA-MB-231 (TNBC) | 13 | Minimal Effect |
MDA-MB-468 (TNBC) | Not reported | Minimal Effect |
MCF-12A (Non-tumorigenic) | Not applicable | Not affected |
In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells .
Antimicrobial Activity
The compound's antimicrobial properties are summarized below:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
These findings indicate its potential as an antimicrobial agent in clinical applications.
Case Studies
1. In Vivo Studies
- An in ovo CAM model was used to assess the tumor size reduction capabilities of this compound derivatives. Results indicated significant tumor size reduction compared to controls, showcasing effective antitumor activity .
2. Bioconversion Studies
Mechanism of Action
The mechanism of action of methyl 3-methylpyridine-2-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid: The parent acid of methyl 3-methylpyridine-2-carboxylate.
Methyl 6-methylpyridine-3-carboxylate: A structural isomer with different substitution patterns on the pyridine ring.
3-Methylpyridine: A simpler derivative without the ester functional group.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent acid and other derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Biological Activity
Methyl 3-methylpyridine-2-carboxylate (also known as 3-methyl-2-pyridinecarboxylic acid methyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 153.16 g/mol. The compound features a pyridine ring, which is known for its biological activity due to the presence of nitrogen in the aromatic system, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported that various derivatives of pyridine carboxylates, including this compound, were effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The zones of inhibition observed were comparable to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrogen atom in the pyridine ring plays a crucial role in receptor binding and enzyme inhibition. For instance, studies on related compounds indicate that they may act as inhibitors of key bacterial enzymes, potentially disrupting bacterial cell wall synthesis or metabolic pathways .
Synthesis Methods
Various synthetic routes have been explored for producing this compound. Common methods include:
- Cycloaddition Reactions : Employing oximinosulfonates in regioselective cycloadditions.
- Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce the methyl group onto the pyridine ring .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-methylpyridine-2-carboxylate with high diastereoselectivity?
- A diastereoselective synthesis approach involves using methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates as intermediates. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemistry. For example, using polar aprotic solvents like DMF at controlled temperatures (60–80°C) enhances selectivity. Post-synthesis purification via column chromatography or recrystallization improves yield .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography or NMR-based NOE experiments.
Q. How can crystallographic data for this compound derivatives be accurately refined?
- The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For high-resolution data, employ twin refinement in SHELXL to address twinning issues. Use programs like APEX2 for data collection and SAINTPlus for integration, ensuring proper scaling and absorption corrections .
- Data Contradiction Analysis : If residual electron density peaks persist after refinement, check for disordered solvent molecules or partial occupancy of atoms. Validate using the R-factor convergence and goodness-of-fit (GoF) metrics .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations).
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and detect diastereomers via splitting patterns (e.g., coupling constants in NOESY).
- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for pyridine-carboxylate coordination complexes?
- For copper(II) or cobalt(II) complexes, employ density functional theory (DFT) to model electronic structures and compare calculated vibrational spectra (IR/Raman) with experimental data. Use software like Gaussian or ORCA to predict ligand field stabilization energies and spin states .
- Case Study : Discrepancies in magnetic susceptibility data for cobalt complexes can arise from spin-orbit coupling effects, which DFT+U methods can address .
Q. What strategies optimize the stability of this compound in hygroscopic intermediates?
- Store intermediates under inert atmospheres (N₂/Ar) with molecular sieves. For moisture-sensitive steps, use anhydrous solvents (e.g., THF, CH₂Cl₂) and low-temperature (−20°C) quenching. Monitor degradation via HPLC-MS .
- Experimental Design : Conduct stability studies under varying pH, humidity, and temperature to identify degradation pathways.
Q. How do ring-puckering dynamics influence the reactivity of pyrrolidine-fused pyridine-carboxylates?
- Apply Cremer-Pople puckering parameters to quantify non-planarity in five-membered rings. Use X-ray data to calculate puckering amplitudes (q) and phase angles (φ). For example, a q > 0.5 Å indicates significant puckering, which may sterically hinder nucleophilic attacks .
- Data Analysis : Correlate puckering metrics with reaction rates in SN2 or cycloaddition reactions to establish structure-reactivity relationships .
Q. Methodological Resources
-
Crystallography Tools :
Program Application Reference SHELXL Refinement of small molecules ORTEP-3 Thermal ellipsoid plotting WinGX Crystallographic data suite -
Spectroscopic Data :
Technique Key Peaks for this compound ¹H NMR δ 2.5–3.0 (CH₃), δ 8.0–8.5 (pyridine-H) IR 1705 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C=N)
Q. Key Challenges and Solutions
Properties
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFKEITVOTHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483064 | |
Record name | Methyl 3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59718-84-2 | |
Record name | Methyl 3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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